3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile
Overview
Description
3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile is a useful research compound. Its molecular formula is C19H18Cl2N2O and its molecular weight is 361.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.0796186 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism and Biomonitoring
Acrylonitrile Exposure and Metabolism : Acrylonitrile is metabolized in humans, and its exposure can be monitored through biomarkers such as hemoglobin adducts (Fennell et al., 2005). This suggests a pathway for assessing exposure to complex compounds containing acrylonitrile, including the specific compound of interest (Fennell et al., 2005).
Biomarkers of Acrylonitrile Exposure : Studies have identified urinary biomarkers for acrylonitrile exposure, such as cyanoethyl mercapturic acid (CEMA), which can serve as reliable indicators of tobacco smoke exposure (Chen et al., 2019). This highlights the utility of specific biomarkers in monitoring exposure to harmful substances in occupational and environmental settings (Chen et al., 2019).
Environmental and Occupational Health
Environmental Exposure : Research on polybrominated diphenyl ethers (PBDEs) in U.S. mothers' milk indicates concern for potential toxicity due to the persistence and bioaccumulative nature of certain compounds, including those related to acrylonitrile (Schecter et al., 2003). This underscores the importance of studying and monitoring environmental pollutants and their impact on human health (Schecter et al., 2003).
Occupational Exposure and Health Effects : A study on workers exposed to dimethylformamide and acrylonitrile aimed to determine the association with cancer incidence, suggesting the importance of long-term health monitoring in exposed individuals (Chen et al., 1988). This research points to the need for careful assessment of chemical exposures in the workplace and their potential long-term health implications (Chen et al., 1988).
Properties
IUPAC Name |
(2Z)-2-[[1-[(2,4-dichlorophenyl)methyl]pyrrol-2-yl]methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O/c1-19(2,3)18(24)14(11-22)9-16-5-4-8-23(16)12-13-6-7-15(20)10-17(13)21/h4-10H,12H2,1-3H3/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTQBLCLTXRPMS-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=CN1CC2=C(C=C(C=C2)Cl)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=CC=CN1CC2=C(C=C(C=C2)Cl)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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